Cas no 1229025-29-9 (4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine)

4-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-fluorophenyl substituent and a methyl group at the 3-position of the pyrazole ring, contributing to its unique reactivity and binding properties. The amine functionality at the 5-position enhances its versatility as an intermediate for further derivatization. This compound may exhibit improved metabolic stability and selectivity due to the fluorine substitution, making it valuable in drug discovery for targeting specific biological pathways. Its well-defined synthesis route ensures consistent purity, supporting reliable experimental results in medicinal chemistry and material science applications.
4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine structure
1229025-29-9 structure
Product Name:4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
CAS No:1229025-29-9
MF:C10H10FN3
MW:191.204905033112
MDL:MFCD11105135
CID:4579348
PubChem ID:33782667
Update Time:2025-11-06

4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
    • 4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine
    • 4-(3-fluorophenyl)-5-methyl-2H-pyrazol-3-amine
    • Z385385908
    • MDL: MFCD11105135
    • Inchi: 1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14)
    • InChI Key: LCWQTZUSNHGACS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1C(N)=NNC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • XLogP3: 2
  • Topological Polar Surface Area: 54.7

4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Pricemore >>

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Additional information on 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Recent Advances in the Study of 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 1229025-29-9)

The compound 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 1229025-29-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the role of 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a key intermediate in the synthesis of novel kinase inhibitors. Its unique structural features, including the fluorophenyl and pyrazole moieties, make it a promising scaffold for drug development. Researchers have employed advanced computational modeling and high-throughput screening techniques to explore its interactions with various biological targets, particularly in the context of cancer and inflammatory diseases.

One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which demonstrated the compound's efficacy in inhibiting specific tyrosine kinases associated with tumor growth. The study utilized X-ray crystallography to elucidate the binding mode of 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine within the ATP-binding pocket of these kinases, providing valuable insights for structure-based drug design.

Further investigations have explored the compound's pharmacokinetic properties, including its metabolic stability and bioavailability. A recent preclinical study reported favorable oral absorption and tissue distribution profiles, suggesting its potential as a lead compound for further optimization. However, challenges remain in addressing its moderate solubility and potential off-target effects, which are currently under investigation.

In addition to its applications in oncology, emerging research has identified potential uses of 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in neurodegenerative disorders. Preliminary in vitro studies have shown neuroprotective effects through modulation of oxidative stress pathways, though these findings require validation in more complex biological systems.

The synthetic routes to 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine have also been refined in recent years, with several research groups reporting improved yields and purity through novel catalytic methods. These advancements are crucial for scaling up production and facilitating further biological evaluation.

As research progresses, the compound continues to demonstrate versatility in medicinal chemistry applications. Its structural flexibility allows for diverse modifications, enabling the development of derivative compounds with enhanced selectivity and potency. Current efforts are focused on optimizing these derivatives while maintaining favorable safety profiles.

In conclusion, 4-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine represents a promising chemical entity with multiple therapeutic applications. While significant progress has been made in understanding its biological activities and synthetic accessibility, further studies are needed to fully realize its clinical potential. The compound's unique properties position it as an important focus for future drug discovery efforts in various disease areas.

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